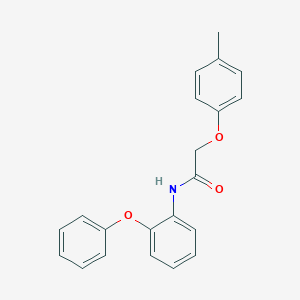
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide, also known as MPAA, is a chemical compound that has been identified as a potential therapeutic agent for various diseases. This compound has gained significant attention due to its unique molecular structure and promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. Additionally, 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit significant pharmacological effects at relatively low concentrations. However, there are also limitations to using 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide. Another area of research is the investigation of the potential use of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide in the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide and to identify potential drug targets for this compound. Finally, the potential use of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide in combination with other drugs or therapies should also be explored.
Métodos De Síntesis
The synthesis of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline and 4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H19NO3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19NO3/c1-16-11-13-17(14-12-16)24-15-21(23)22-19-9-5-6-10-20(19)25-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,23) |
Clave InChI |
BOQJRKKILMZEQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



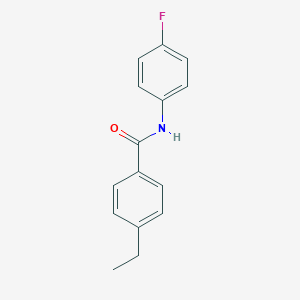
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)
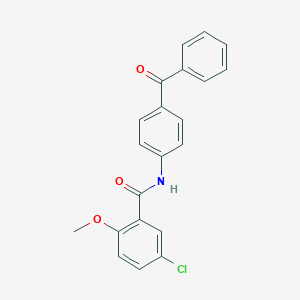
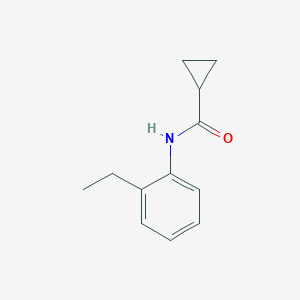
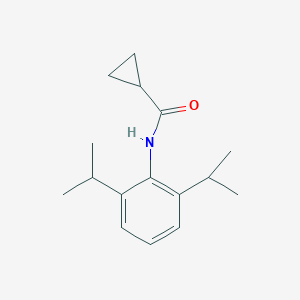
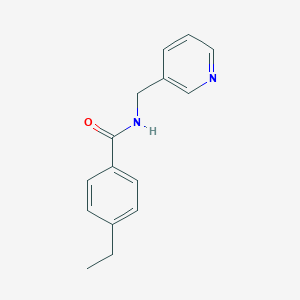
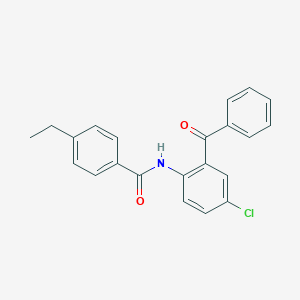
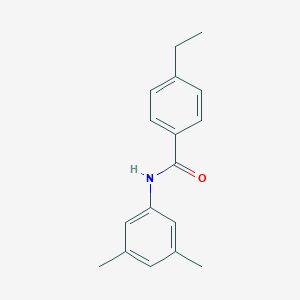


![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)